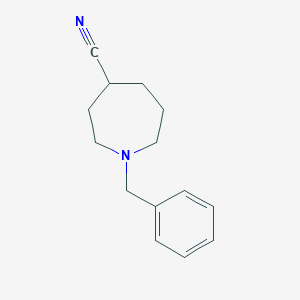

1-Benzylazepane-4-carbonitrile

Description

Context within Nitrogen Heterocyclic Chemistry

Nitrogen heterocyclic compounds, which are cyclic molecules containing at least one nitrogen atom within the ring, form a vast and vital area of chemical research. onlineorganicchemistrytutor.com These structures are fundamental to life, appearing in essential biomolecules like nucleic acids and amino acids. onlineorganicchemistrytutor.com A significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic ring, highlighting their importance in medicinal chemistry. onlineorganicchemistrytutor.com

Within this broad class, seven-membered nitrogen heterocycles like azepanes and their unsaturated counterparts, azepines, are of particular interest. onlineorganicchemistrytutor.comslideshare.net While naturally occurring seven-membered N-heterocycles are found in some alkaloids, many of the azepane-containing compounds studied and approved for therapeutic use are the result of synthetic or semi-synthetic processes. nih.gov The flexible nature of the seven-membered ring in substituted azepanes often plays a crucial role in their biological activity. lifechemicals.com

Significance of Azepane Scaffolds in Organic Synthesis

The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, is a key structural motif in a number of approved drugs and experimental drug candidates. nih.govlifechemicals.com Its presence in biologically active natural products, such as (-)-balanol, which inhibits protein kinase, has spurred the development of synthetic analogues with potential applications. lifechemicals.com

The synthesis of azepane-based compounds is an ongoing challenge for organic chemists, with methods including ring-closing reactions, ring-expansion of cyclic compounds, and multi-step sequences. researchgate.net The conformational flexibility of the azepane ring is a key factor in its biological activity, and the ability to introduce substituents to influence its preferred conformation is a critical aspect of drug design. lifechemicals.com The development of new synthetic methods to create functionalized azepane scaffolds, including those with optical activity, is an active area of research. chemistryviews.org

Strategic Importance of Nitrile Functionalities in Synthetic Design

The nitrile group (-C≡N) is a versatile and important functional group in organic synthesis and medicinal chemistry. nih.govnumberanalytics.com Its inclusion in pharmaceutical agents is a growing strategy, with over 30 nitrile-containing drugs approved by the FDA in recent decades. nih.gov

From a synthetic standpoint, the nitrile group is highly reactive and can be readily converted into other functional groups such as amines and carboxylic acids. numberanalytics.com This versatility makes nitriles valuable precursors for a wide range of complex molecules. numberanalytics.com The strong electron-withdrawing nature of the nitrile group can also influence the electronic properties of a molecule, potentially enhancing interactions with biological targets. nih.gov Furthermore, the nitrile group is relatively stable metabolically and can improve the pharmacokinetic profile of a drug by increasing its solubility. nih.govnih.gov

Research Trajectories and Future Directions for Substituted Azepanes

Research into substituted azepanes is driven by their proven and potential pharmacological significance. lifechemicals.com The development of novel synthetic routes to access diverse and highly substituted azepane structures remains a key focus. researchgate.net This includes the synthesis of enantiomerically pure azepanes, which is crucial for developing new biologically active compounds. chemistryviews.orgresearchgate.net

The introduction of various substituents, including fluoroalkyl groups, onto the azepane ring is being explored to modulate the properties of these compounds. researchgate.net The conformational effects of substituents on the flexible seven-membered ring are also a subject of detailed study, as this can significantly impact biological activity. beilstein-journals.org The synthesis of azepane derivatives is expected to continue to be a fruitful area of research, with the potential for the discovery of new compounds with a range of biological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylazepane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-11-13-7-4-9-16(10-8-13)12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYHWIVSQZAVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzylazepane 4 Carbonitrile and Analogues

Strategies for Azepane Ring System Construction

The construction of the azepane skeleton can be broadly categorized into several key strategies, including ring-expansion reactions and intramolecular cyclizations. researchgate.netresearchgate.net These methods provide access to a diverse range of substituted azepanes, which are valuable scaffolds in medicinal chemistry. researchgate.net

Regio- and Stereoselective Ring Expansion Reactions

Ring expansion reactions offer an efficient pathway to azepane derivatives from more readily available smaller ring systems. These transformations often involve the cleavage of a carbon-carbon or carbon-nitrogen bond followed by the insertion of one or more atoms to form the seven-membered ring.

Palladium-catalyzed rearrangements of allylic amines have emerged as a powerful method for the two-carbon homologation of pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. rsc.orgresearchgate.net This methodology is characterized by its mild reaction conditions and tolerance of a wide array of functional groups. rsc.orgresearchgate.net The process can proceed with high enantioretention, making it particularly valuable for the synthesis of chiral azepanes. rsc.orgresearchgate.net

The reaction typically involves the use of a palladium catalyst, such as [Pd(allyl)Cl]₂, to facilitate the rearrangement of 2-alkenyl pyrrolidines or piperidines. rsc.org The direction of the ring expansion can be controlled by electronic factors, for instance, by placing an electron-withdrawing group on the allylic side chain, which drives the equilibrium towards the thermodynamically more stable conjugated product. researchgate.net

A study by Knowles and coworkers demonstrated the successful ring expansion of various 2-alkenyl pyrrolidines to azepanes. rsc.org The reaction conditions were optimized, and the scope of the transformation was explored with different substituents on both the ring and the side chain. rsc.orgresearchgate.net

Table 1: Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenyl Pyrrolidines

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) | Ref |

| 1 | N-Boc-2-(1-propenyl)pyrrolidine | [Pd(allyl)Cl]₂ (5) | MeCN | 80 | N-Boc-azepan-4-one | 75 | rsc.org |

| 2 | N-Cbz-2-vinylpyrrolidine | Pd(OAc)₂ (10) | Dioxane | 100 | N-Cbz-azepan-4-one | 65 | researchgate.net |

| 3 | N-Ts-2-(2-phenylethenyl)pyrrolidine | [Pd(allyl)Cl]₂ (5) | DCM | 40 | N-Ts-5-phenylazepan-4-one | 82 | rsc.org |

This table is generated based on data from the text and may not be exhaustive.

A novel and efficient strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. researchgate.netnih.gov This method is centered on the conversion of a nitro group into a singlet nitrene, which is mediated by blue light at room temperature. researchgate.netnih.gov This process transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. researchgate.net Subsequent hydrogenolysis of the azepine intermediate furnishes the saturated azepane ring in just two steps. researchgate.netnih.gov

This photochemical approach allows for the preparation of complex azepanes that are otherwise difficult to access. researchgate.net The reaction is highly versatile, and the substitution pattern on the final azepane ring can be controlled by the choice of the starting nitroarene. researchgate.net For instance, meta-substituted nitroarenes can lead to the formation of C3- and/or C4-functionalized azepanes. researchgate.net

Table 2: Photochemical Ring Expansion of Nitroarenes to Azepanes

| Entry | Nitroarene Substrate | Conditions (Step 1: Photoreaction) | Conditions (Step 2: Hydrogenolysis) | Product | Overall Yield (%) | Ref |

| 1 | Nitrobenzene | Blue LEDs, P(O-i-Pr)₃, THF, rt | H₂ (1 atm), PtO₂, EtOH, rt | Azepane | 70 | researchgate.net |

| 2 | 1-Methoxy-3-nitrobenzene | Blue LEDs, P(O-i-Pr)₃, THF, rt | H₂ (1 atm), PtO₂, EtOH, rt | 4-Methoxyazepane | 65 | researchgate.net |

| 3 | 1-Fluoro-4-nitrobenzene | Blue LEDs, P(O-i-Pr)₃, THF, rt | H₂ (1 atm), PtO₂, EtOH, rt | 5-Fluoroazepane | 58 | researchgate.net |

This table is generated based on data from the text and may not be exhaustive.

An iodine-mediated ring expansion of pyridines provides a direct route to functionalized azepine derivatives. acs.orgacs.org This method is promoted by molecular iodine in the presence of air and has been demonstrated with a broad scope of substrates. acs.org The reaction mechanism is believed to involve two iodination steps, with the second iodination facilitating the opening of the six-membered pyridine (B92270) ring. acs.org

This protocol offers a simple, efficient, and environmentally friendly approach for the synthesis of azepines from readily available starting materials. acs.org The reaction proceeds through the formation of a pyridine-iodine complex, which then reacts with a suitable partner, such as a styrene (B11656) derivative, to initiate the ring expansion process. acs.org The electronic effects of the substituents on the pyridine ring play a crucial role in the outcome of the reaction. acs.org

The ring expansion of cyclic ketones through the intermediacy of azides, such as in the Schmidt reaction, is a classic yet effective method for the synthesis of lactams, which are precursors to azepanes. mdpi.com A variation of this involves the reaction of cyclic ketones with hydroxyalkyl azides. mdpi.com For example, the reaction of 4-tert-butylcyclohexanone (B146137) with a 2-aryl-1,3-hydroxyalkyl azide (B81097) can produce the corresponding caprolactam in high yield. mdpi.com The reaction conditions, including the choice of solvent, can significantly influence the diastereoselectivity and yield of the product. mdpi.com

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a fundamental strategy for the construction of the azepane ring. These reactions involve the formation of a new bond between two atoms within the same molecule to close the seven-membered ring.

One notable example is the gold-catalyzed intramolecular hydroamination of alkynic sulfonamides. beilstein-journals.org This protocol allows for the 7-exo-dig cyclization to form a variety of tetrahydroazepine and dihydrobenzazepine derivatives in good yields. beilstein-journals.org The use of a specific triethynylphosphine ligand for the gold catalyst has proven effective for this transformation. beilstein-journals.org

Another approach involves the intramolecular 1,7-carbonyl-enamine cyclization. chem-soc.si This method has been studied as a novel way to close the azepine ring and has been applied to the synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems. chem-soc.si

Furthermore, intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles derived from monosaccharides has been utilized to synthesize novel tetrazolo azepanes. rsc.org Quantum chemical topology studies have suggested a pseudo-concerted mechanism for this cyclization process. rsc.org

Nitrile Ylide Cyclization Pathways

Nitrile ylides serve as highly reactive intermediates in the synthesis of nitrogen-containing heterocycles. acs.org These 1,3-dipoles can be generated from various precursors, including the reaction of an electrophilic carbene with a nitrile. acs.orgorganic-chemistry.org Once formed, nitrile ylides with appropriately positioned functional groups can undergo intramolecular electrocyclization reactions to form ring systems.

A pertinent pathway for azepane formation is the 1,7-electrocyclization of a nitrile ylide with extended conjugation. acs.org For instance, a rhodium-catalyzed reaction of a styryl diazo compound with a nitrile can generate a conjugated nitrile ylide. This intermediate can then undergo a 1,7-electrocyclization to form a 2-benzazepine ring system, which upon reduction would yield a substituted azepane skeleton. acs.org While direct application to 1-benzylazepane-4-carbonitrile is not explicitly detailed, the principle of forming the seven-membered ring via nitrile ylide cyclization represents a viable synthetic strategy. acs.orgrsc.org

The general mechanism involves the formation of the ylide, which then cyclizes in a conrotatory manner. beilstein-journals.org This approach offers a powerful method for constructing the azepine core through the strategic formation of carbon-carbon and carbon-nitrogen bonds.

Metal-Catalyzed Cascade Cyclization with Propargyl Alcohols

Metal-catalyzed cascade reactions provide an efficient means to build molecular complexity from simple starting materials in a single step. nih.gov Gold and platinum catalysts are particularly effective in activating the triple bonds of propargyl alcohols and their derivatives, initiating a cascade of transformations. nih.govresearchgate.net

One such strategy involves the metal-catalyzed reaction of propargylic esters, which can be formed from propargyl alcohols. The process often begins with a 1,3-acyloxy migration to form a reactive allene (B1206475) intermediate. nih.gov This allene can then be activated by the metal catalyst to undergo further cyclization. For example, Gevorgyan's group demonstrated that propargylic phosphates, upon copper catalysis, form an allene intermediate that undergoes a nucleophilic attack by a tethered heteroatom, leading to a heterocyclic copper carbene. A subsequent 1,2-hydride shift furnishes the final heterocycle. nih.gov

While many examples lead to five- or six-membered rings, these cascade principles can be extended to the synthesis of seven-membered rings like azepanes by carefully designing the linear precursor. researchgate.net The reaction of N-tethered ynenitriles with Reformatsky reagents, catalyzed by hafnium, has been shown to produce 2,7-dihydro-1H-azepines through a [6+1] annulation, highlighting a pathway to the azepane core. researchgate.net

Halogen Acid-Promoted Cyclization of Nitriles

Acid-promoted cyclizations, particularly the aza-Prins reaction, are powerful tools for synthesizing nitrogen-containing heterocycles. acs.orgresearchgate.net This reaction typically involves the formation of an iminium ion from an amine and an aldehyde, which is then attacked intramolecularly by a tethered alkene or alkyne. researchgate.net

Iron(III) halides have been shown to be effective promoters for this type of transformation. In a relevant study, γ,δ-unsaturated tosylamines react with aldehydes in the presence of an iron(III) halide to yield substituted piperidines. researchgate.net By extending the length of the tether connecting the amine and the alkene, this methodology can be adapted for the synthesis of seven-membered azacycles. A silyl (B83357) aza-Prins cyclization mediated by iron(III) salts has been successfully developed for the synthesis of tetrahydroazepines. acs.org This method involves the reaction of 1-amino-3-triphenylsilyl-4-pentenes with aldehydes, where a C–N bond, a C–C bond, and an endocyclic double bond are formed in a single step under mild conditions. acs.org

Table 1: Iron(III)-Catalyzed Aza-Prins Cyclization for Tetrahydroazepine Synthesis acs.org

| Amine Precursor | Aldehyde | Catalyst | Product |

| N-benzyl-3-silyl-pent-4-en-1-amine | Benzaldehyde | FeCl₃ | 2-phenyl-1-benzyl-2,3,4,7-tetrahydro-1H-azepine |

| N-tosyl-3-silyl-pent-4-en-1-amine | Isovaleraldehyde | FeBr₃ | 2-isobutyl-1-tosyl-2,3,4,7-tetrahydro-1H-azepine |

| N-benzyl-3-silyl-pent-4-en-1-amine | Cyclohexanecarbaldehyde | FeCl₃ | 2-cyclohexyl-1-benzyl-2,3,4,7-tetrahydro-1H-azepine |

This table is a representation of the types of transformations described in the literature.

Ring-Closing Reactions for Azepane Formation

Ring-closing reactions are a cornerstone of heterocyclic synthesis, with Ring-Closing Metathesis (RCM) being a particularly prominent method. researchgate.net RCM employs ruthenium-based catalysts, such as Grubbs' catalyst, to form cyclic alkenes from acyclic dienes. This strategy is highly effective for synthesizing seven-membered rings. thieme-connect.com

The synthesis of an azepane ring via RCM involves preparing a linear precursor containing two terminal double bonds, with a nitrogen atom at the appropriate position. Treatment with an RCM catalyst induces the cyclization to form a dihydroazepine, which can then be reduced, typically by hydrogenation, to afford the saturated azepane ring. This approach offers great flexibility in introducing substituents on both the ring and the nitrogen atom. thieme-connect.com An efficient synthesis of pyrimidine-annulated azepine derivatives using a ruthenium-catalyzed RCM has been reported, demonstrating the utility of this method for constructing complex azepane-based scaffolds. thieme-connect.com

Multistep Synthetic Sequences for Polyfunctionalized Azepanes

The synthesis of complex, polyfunctionalized azepanes often requires well-designed multistep sequences. researchgate.netumu.sepearson.com These routes typically involve the construction of a linear precursor with all the necessary functional groups, followed by a key cyclization step. manchester.ac.uk Such approaches are necessary because simpler methods may lack the versatility to install multiple substituents with precise stereochemical control. manchester.ac.ukrsc.org

One modern strategy involves the photochemical dearomative ring expansion of nitroarenes. manchester.ac.ukrsc.org In a method developed by the Leonori group, readily available nitroarenes are converted into saturated azepane heterocycles. The process uses blue light to generate a nitrene intermediate from the nitro group, which triggers a one-atom ring expansion of the benzene ring. The resulting seven-membered ring intermediate is then hydrogenated to yield the final poly-substituted azepane. rsc.org This method allows the substitution pattern of the starting nitroarene to be directly translated to the azepane product, providing access to a wide range of C4-substituted and other polysubstituted azepanes that are difficult to prepare otherwise. rsc.org

Another multistep approach involves the ring expansion of smaller, more readily available heterocycles, such as functionalized pyrrolidines or piperidones. researchgate.netresearchgate.net For example, 4-substituted α-trifluoromethyl azepanes have been synthesized via the ring expansion of trifluoromethyl pyrrolidines. researchgate.net

Incorporation of the Carbonitrile Moiety

Once the azepane skeleton is formed, or during its synthesis, the carbonitrile group must be introduced.

Nucleophilic Cyanation Strategies

Nucleophilic cyanation is a fundamental transformation in organic synthesis for introducing a nitrile group. scielo.br This typically involves the reaction of a nucleophilic cyanide source, such as sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN), with an electrophilic carbon atom. researchgate.net

To synthesize this compound, a common strategy would involve the cyanation of a precursor such as 1-benzylazepan-4-one. The ketone can be converted into a cyanohydrin, which can then be reduced to install the nitrile group at the C4 position. Alternatively, the ketone could be converted to a leaving group (e.g., via a tosylhydrazone) which is then displaced by a cyanide nucleophile.

Another powerful method involves the direct cyanation of lactams. For example, the synthesis of 1-benzylazepane-2-carbonitrile has been achieved by treating 1-benzylazepan-2-one (B1270429) with a cyanation agent, demonstrating the feasibility of introducing a nitrile group onto a pre-formed azepane ring system. unifi.it While this example is for the 2-position, the principle of nucleophilic cyanation of an appropriate electrophilic precursor at the 4-position of the 1-benzylazepane (B6596673) ring remains a key synthetic strategy. Modern methods also explore safer, non-metal cyanating agents like aminoacetonitriles for the denitrative cyanation of nitroarenes, which could be integrated into a multistep sequence. rsc.org

Dehydration of Amide Precursors

The conversion of a primary amide to a nitrile is a fundamental transformation in organic synthesis, achieved through dehydration. orgoreview.comrsc.orgresearchgate.net This method is directly applicable to the synthesis of this compound from its corresponding amide precursor, 1-benzylazepane-4-carboxamide. The reaction involves the removal of a water molecule from the primary amide group (-CONH₂) to yield the cyano group (-CN). orgoreview.com

Historically, this transformation has been accomplished using strong, aggressive dehydrating agents. researchgate.netresearchgate.net Common and effective reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comresearchgate.net These reagents react with the amide to facilitate the elimination of water, thereby forming the nitrile. The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the resulting this compound. More contemporary methods have also been developed, sometimes employing metal catalysts or milder reagents to improve functional group tolerance and reaction conditions. rsc.orgresearchgate.netnih.gov

Table 1: Common Reagents for Dehydration of Amide Precursors

| Reagent | Formula | Typical Conditions | Reference |

| Phosphorus Pentoxide | P₂O₅ | Heating, often neat or in a high-boiling solvent | orgoreview.comresearchgate.net |

| Phosphorus Oxychloride | POCl₃ | Reflux in solvent like pyridine or DMF | orgoreview.comresearchgate.net |

| Thionyl Chloride | SOCl₂ | Often used with a base (e.g., pyridine) at 0°C to reflux | orgoreview.comresearchgate.net |

| Cyanuric Chloride | C₃N₃Cl₃ | Used in DMF, mild conditions | researchgate.net |

N-Benzylation Procedures

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the azepane ring is a critical step in synthesizing the target compound from an un-substituted precursor like azepane-4-carbonitrile (B580898). This can be achieved through several reliable methods, primarily reductive amination and direct alkylation.

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, providing a controlled route to N-alkylation. masterorganicchemistry.comjocpr.com In the context of synthesizing this compound, this procedure involves the reaction of a secondary amine, azepane-4-carbonitrile, with benzaldehyde. The reaction proceeds in two main stages: the initial formation of an iminium ion intermediate, followed by its in-situ reduction to the corresponding tertiary amine. masterorganicchemistry.comumich.edu

This one-pot process avoids the common issue of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly favored because they are mild enough to selectively reduce the iminium ion in the presence of the aldehyde starting material. masterorganicchemistry.comumich.edu Other systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of an acid like acetic acid, have also been successfully utilized for the reductive alkylation of heterocyclic amines. umich.eduarkat-usa.orgresearchgate.net

Table 2: Reagents for Reductive Amination

| Amine Precursor | Carbonyl Compound | Reducing Agent | Typical Solvent | Reference |

| Azepane-4-carbonitrile | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane (DCE), Methanol (MeOH) | masterorganicchemistry.com |

| Azepane-4-carbonitrile | Benzaldehyde | NaBH₃CN | Methanol (MeOH), Acetonitrile (MeCN) | masterorganicchemistry.comumich.edu |

| Azepane-4-carbonitrile | Benzaldehyde | NaBH₄ / Acetic Acid | Methanol (MeOH) | umich.eduarkat-usa.org |

Alkylation of Nitrogenous Heterocycles

Direct N-alkylation offers another synthetic route, involving the reaction of a nitrogenous heterocycle with an alkylating agent. For the synthesis of this compound, this involves the direct reaction of azepane-4-carbonitrile with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is a form of nucleophilic substitution, where the secondary amine nitrogen of the azepane ring attacks the electrophilic benzylic carbon of the halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct, thereby driving the reaction to completion. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). While this method is straightforward, careful control of reaction conditions is necessary to prevent potential side reactions, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation. masterorganicchemistry.com Despite this, direct alkylation remains a valuable tool for the N-functionalization of cyclic amines. nih.gov

Table 3: Reagents for N-Alkylation of Azepane-4-carbonitrile

| Heterocycle | Alkylating Agent | Base | Typical Solvent | Reference |

| Azepane-4-carbonitrile | Benzyl Bromide | K₂CO₃ | Acetonitrile (MeCN), DMF | masterorganicchemistry.com |

| Azepane-4-carbonitrile | Benzyl Chloride | Et₃N | Dichloromethane (DCM), THF | masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Transformations of 1 Benzylazepane 4 Carbonitrile

Reactivity at the Nitrile Functionality

The primary site of chemical reactivity in 1-Benzylazepane-4-carbonitrile is the cyano group (-C≡N). This group can undergo several fundamental transformations that are characteristic of nitriles.

Hydrolysis Mechanisms

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. organic-chemistry.org This transformation can be effectively carried out under either acidic or basic conditions, with each proceeding through a distinct mechanism. organic-chemistry.orgacs.org

Under acidic conditions, the hydrolysis of this compound to 1-benzylazepane-4-carboxylic acid is initiated by the protonation of the nitrile nitrogen. wikipedia.orgyoutube.com This initial step significantly increases the electrophilicity of the carbon atom in the nitrile group, making it more susceptible to nucleophilic attack by a weak nucleophile like water. acs.orgresearchgate.net The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. organic-chemistry.orgmasterorganicchemistry.com

The mechanistic steps are as follows:

Protonation of the Nitrile: The nitrogen atom of the cyano group is protonated by the acid catalyst.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

Deprotonation: A proton is removed from the oxygen atom, resulting in the formation of an imidic acid, which is a tautomer of an amide. youtube.comlibretexts.org

Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.

Further Hydrolysis: The amide undergoes subsequent acid-catalyzed hydrolysis to yield the carboxylic acid and an ammonium ion. organic-chemistry.org

Table 1: Reaction Parameters for Acid-Catalyzed Hydrolysis

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | H2O, H+ (e.g., HCl, H2SO4), Heat | 1-Benzylazepane-4-carboxamide | 1-Benzylazepane-4-carboxylic acid |

In the presence of a strong base, such as sodium hydroxide, the hydrolysis of this compound proceeds via a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. acs.orglibretexts.org This process also forms an amide intermediate, which is then further hydrolyzed under the basic conditions to yield a carboxylate salt. organic-chemistry.org Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com

The key mechanistic steps include:

Nucleophilic Attack: A hydroxide ion directly attacks the carbon atom of the nitrile group. organic-chemistry.org

Protonation: The resulting negatively charged nitrogen is protonated by water to form an imidic acid. libretexts.org

Tautomerization: The imidic acid rearranges to the corresponding amide. acs.org

Saponification: The amide is then hydrolyzed by the base to form a carboxylate salt and ammonia.

Acidification: The final step involves the addition of acid to protonate the carboxylate and form the carboxylic acid.

Table 2: Reaction Parameters for Base-Catalyzed Hydrolysis

| Reactant | Reagents | Intermediate | Product (after acidification) |

|---|

Reduction Reactions

The nitrile group is readily reduced to a primary amine using powerful reducing agents. This transformation is a valuable synthetic route for the preparation of amines from nitriles.

The reduction of this compound to (1-benzylazepan-4-yl)methanamine can be effectively achieved using strong hydride-donating reagents like lithium aluminum hydride (LiAlH4). beilstein-journals.orgnih.gov Weaker reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce nitriles. nih.gov The reaction mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. acs.org

The mechanism proceeds as follows:

First Hydride Addition: A hydride ion from LiAlH4 attacks the electrophilic carbon of the nitrile, breaking one of the pi bonds of the triple bond and forming an imine anion. beilstein-journals.org

Complexation: The intermediate imine anion is stabilized by forming a complex with the aluminum species. acs.org

Second Hydride Addition: A second hydride ion adds to the imine carbon, breaking the remaining pi bond and resulting in a dianion. acs.org

Hydrolysis: An aqueous workup protonates the dianion to yield the final primary amine product. beilstein-journals.org

Table 3: Reagents and Products in Hydride Reduction

| Reactant | Reagents | Solvent | Product |

|---|

Organometallic Additions

Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group of this compound to form ketones after a hydrolysis step. This reaction provides a useful method for the formation of a new carbon-carbon bond.

The reaction mechanism involves these steps:

Nucleophilic Addition: The carbanionic portion of the Grignard reagent attacks the electrophilic carbon of the nitrile group to form an imine anion after breaking one pi bond.

Formation of a Stable Salt: The resulting imine anion forms a stable magnesium salt.

Hydrolysis: The addition of aqueous acid in a subsequent workup step hydrolyzes the imine to a ketone. The nitrogen atom is ultimately removed as ammonia.

Table 4: Organometallic Addition to Nitrile

| Reactant | Reagents | Intermediate | Product |

|---|

Grignard Reagent Additions and Subsequent Transformations

The reaction of nitriles with Grignard reagents (R-MgX) is a well-established method for the formation of ketones. masterorganicchemistry.comlibretexts.orgsigmaaldrich.com In the case of this compound, the electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by the carbanion-like alkyl or aryl group of the Grignard reagent. This addition leads to the formation of an intermediate imine anion, which is stabilized by the magnesium halide salt. openstax.orgleah4sci.com Subsequent acidic hydrolysis of this intermediate breaks down the imine to yield a ketone. masterorganicchemistry.comleah4sci.com

Step 1: Nucleophilic Addition The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile.

Step 2: Hydrolysis The resulting imine intermediate is hydrolyzed, typically with aqueous acid, to produce the corresponding ketone and ammonia. leah4sci.com

This two-step process allows for the conversion of the cyano group into a variety of keto functionalities, depending on the choice of the Grignard reagent. For instance, the use of methylmagnesium bromide would yield an acetyl group, while phenylmagnesium bromide would introduce a benzoyl group at the 4-position of the azepane ring.

Table 1: Illustrative Examples of Ketone Synthesis via Grignard Addition to this compound

| Grignard Reagent (R-MgX) | R Group | Intermediate Imine | Final Ketone Product |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-Benzyl-4-(1-iminoethyl)azepane | 1-(1-Benzylazepan-4-yl)ethan-1-one |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 1-Benzyl-4-(1-iminopropyl)azepane | 1-(1-Benzylazepan-4-yl)propan-1-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | (1-Benzylazepan-4-yl)(phenyl)methanimine | (1-Benzylazepan-4-yl)(phenyl)methanone |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile functionality of this compound can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org A prominent example is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgijrpc.com In this context, the nitrile group can act as the dipolarophile.

A synthetically valuable transformation is the reaction of the nitrile with an azide (B81097) to form a tetrazole ring. organic-chemistry.orgnih.govyoutube.com This reaction is typically performed at elevated temperatures and can be catalyzed by Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide. organic-chemistry.orgyoutube.com The mechanism is generally considered to be a [3+2] cycloaddition. nih.govresearchgate.net

The formation of a 5-substituted 1H-tetrazole from a nitrile and sodium azide is a common method for introducing this bioisostere of a carboxylic acid into a molecule. youtube.com For this compound, this reaction would yield 1-benzyl-4-(1H-tetrazol-5-yl)azepane.

Table 2: Plausible Cycloaddition Reaction of this compound

| Reactant | Reaction Type | Product |

| Sodium Azide (NaN₃) | 1,3-Dipolar Cycloaddition | 1-Benzyl-4-(1H-tetrazol-5-yl)azepane |

Reactivity and Functionalization of the Azepane Ring System

The azepane ring in this compound offers several avenues for further chemical modification. These include derivatization at both the carbon and nitrogen atoms of the heterocyclic ring.

Derivatization at Carbon and Nitrogen Centers

Nitrogen Center: The tertiary amine of the azepane ring is a key site for functionalization. The benzyl (B1604629) group, while often used as a protecting group, can be removed to provide the secondary amine, which can then be derivatized. A common method for N-debenzylation is catalytic transfer hydrogenation, for example, using ammonium formate and palladium on carbon. semanticscholar.org Oxidative methods for N-debenzylation are also known. researchgate.netox.ac.uk Once the secondary amine is obtained, it can be subjected to a wide range of reactions, such as acylation, alkylation, and sulfonylation, to introduce diverse functionalities.

Carbon Centers: The carbon atoms of the azepane ring can also be functionalized, although this is generally more challenging. The synthesis of substituted azepanes often relies on building the ring from appropriately functionalized precursors. acs.orgnih.govresearchgate.net However, derivatization of a pre-formed azepane ring is also possible. For example, reactions involving the generation of an enolate adjacent to a carbonyl group (if introduced at the 4-position via a Grignard reaction) could allow for alpha-alkylation.

Ring Opening and Rearrangement Pathways

While the azepane ring is generally stable, under certain conditions, ring-opening or rearrangement reactions can occur. These transformations are less common than functional group manipulations but can provide access to different molecular scaffolds. For instance, ring-expansion of smaller rings, such as pyrrolidines, is a known strategy for the synthesis of substituted azepanes. researchgate.net While not a reaction of this compound itself, this highlights the potential for rearrangements in related systems. Ring-opening reactions could potentially be induced by cleavage of a carbon-nitrogen bond, although this would typically require harsh conditions or specific activating groups.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is an important consideration, particularly when new stereocenters are formed. The existing stereochemistry of the molecule can influence the stereochemical outcome of subsequent reactions.

For instance, in the synthesis of substituted azepanes, stereoselective methods are often employed to control the relative and absolute configuration of the substituents. acs.orgnih.govnih.govchemistryviews.org If this compound were to be synthesized in an enantiomerically pure form, the stereocenter at the 4-position could direct the approach of reagents in subsequent reactions, leading to diastereoselective transformations. For example, the reduction of a ketone formed from a Grignard reaction could proceed with facial selectivity, favoring the formation of one diastereomeric alcohol over the other. The development of stereoselective syntheses of substituted azepanes is an active area of research due to the importance of these scaffolds in bioactive molecules. acs.orgnih.govnih.gov

Role As a Key Synthetic Intermediate for Complex Molecules

Precursor to Advanced Nitrogen Heterocycles

Nitrogen heterocycles are fundamental structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. rsc.orgclockss.orgmdpi.com The synthesis of novel and complex nitrogen-containing ring systems is a significant focus of medicinal chemistry. 1-Benzylazepane-4-carbonitrile serves as a valuable starting material in this endeavor. The presence of the nitrile group allows for a wide range of chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or reaction with organometallic reagents to form ketones. These transformations open pathways to a variety of more complex nitrogen heterocycles.

For instance, the reduction of the nitrile to an amine can be followed by intramolecular cyclization reactions to construct bicyclic systems. Alternatively, the carboxylic acid derivative can undergo condensation reactions with various binucleophiles to generate new heterocyclic rings fused to the azepane core. The versatility of the nitrile group makes this compound a strategic precursor for creating novel heterocyclic compounds with potential therapeutic applications.

Building Block for Fused and Spirocyclic Architectures

The development of synthetic routes to fused and spirocyclic frameworks is of great interest due to the unique three-dimensional structures and potential for novel biological activities these molecules possess. The azepane ring of this compound provides a ready-made seven-membered scaffold that can be elaborated upon to create these intricate architectures.

For the synthesis of fused systems, functionalization of the azepane ring, followed by intramolecular cyclization, is a common strategy. For example, reactions at the carbon atom alpha to the nitrile group can introduce a side chain that can subsequently react with the nitrogen atom or another position on the ring to form a new fused ring.

Spirocyclic compounds, which contain two rings connected by a single common atom, can also be accessed from this intermediate. The carbon at the 4-position of the azepane ring serves as a potential spiro center. By transforming the nitrile group into a reactive functional group, it is possible to construct a second ring that pivots around this carbon atom, leading to the formation of novel spiro-azepane derivatives.

Strategic Compound in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.govnih.govrsc.org The structure of this compound lends itself to being a strategic component in such reactions.

In the context of MCRs, the nitrile group can act as a key reactive partner. For example, in isocyanide-based MCRs like the Ugi or Passerini reactions, nitriles can sometimes be utilized as one of the components, leading to the rapid assembly of complex, peptide-like structures. nih.gov

Cascade reactions, which involve a series of intramolecular transformations, can also be designed starting from derivatives of this compound. For instance, a reaction initiated at a functional group introduced elsewhere on the azepane ring could trigger a cascade of bond-forming events that ultimately involve the nitrile group, leading to the formation of polycyclic systems in a highly efficient manner.

Contributions to Scaffold Diversity Libraries

The generation of scaffold diversity libraries is a crucial aspect of modern drug discovery. nih.govfigshare.com These libraries consist of collections of molecules with diverse core structures, which are then screened for biological activity. This compound is an excellent starting point for the creation of such libraries due to the multiple points of diversification it offers.

The benzyl (B1604629) group on the nitrogen can be removed and replaced with a wide variety of other substituents. The nitrile group can be transformed into a plethora of other functional groups, each of which can then be used in subsequent reactions to build different molecular frameworks. Furthermore, the azepane ring itself can be functionalized at various positions. This multi-faceted reactivity allows for the systematic generation of a large number of structurally diverse compounds from a single, readily accessible intermediate.

Below is a table summarizing the potential transformations of this compound for scaffold diversification:

| Reactive Site | Transformation | Resulting Functional Group | Potential for Further Diversification |

| Nitrile Group | Reduction | Primary Amine | Acylation, Alkylation, Reductive Amination |

| Nitrile Group | Hydrolysis | Carboxylic Acid | Esterification, Amidation |

| Nitrile Group | Grignard Reaction | Ketone | Wittig Reaction, Reductive Amination |

| Benzyl Group | Debenzylation | Secondary Amine | N-Arylation, N-Alkylation, Acylation |

| Azepane Ring | α-Lithiation | Anion at C-3 or C-5 | Alkylation, Acylation |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. uvic.ca By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Benzylazepane-4-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be required for full structural assignment.

High-Field Proton NMR (¹H NMR) Analysis

High-field ¹H NMR spectroscopy reveals information about the number of different types of protons in a molecule and their immediate electronic environment. The chemical shift (δ), reported in parts per million (ppm), indicates the proton's environment, while the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. oregonstate.edu

For this compound, the expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the benzyl (B1604629) group and the azepane ring.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group would typically appear in the downfield region, approximately between 7.2 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu

Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the phenyl group to the azepane nitrogen would likely resonate as a singlet at around 3.6 ppm.

Azepane Ring Protons: The protons on the seven-membered azepane ring would show complex multiplets in the upfield region. The proton at the C4 position, being attached to the carbon bearing the nitrile group, would have a distinct chemical shift. The other methylene protons on the ring would appear as overlapping multiplets, typically between 1.6 and 2.8 ppm.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | ~ 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~ 3.6 | Singlet | 2H |

| Azepane-CHCN (C4) | ~ 2.8 - 3.0 | Multiplet | 1H |

| Azepane (-NCH₂) | ~ 2.6 - 2.8 | Multiplet | 4H |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Typically, ¹³C NMR spectra are acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line. chemicalbook.com The chemical shift of each signal is indicative of the carbon's functional group and electronic environment.

For this compound, distinct signals would be expected for the benzyl carbons, the azepane ring carbons, and the nitrile carbon.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the 115-125 ppm range. organicchemistrydata.org

Aromatic Carbons: The carbons of the phenyl ring would appear between 127 and 140 ppm. The ipso-carbon (the one attached to the methylene bridge) would have a distinct shift compared to the ortho, meta, and para carbons.

Benzylic Carbon (-CH₂-Ph): This carbon would likely resonate in the range of 55-65 ppm.

Azepane Ring Carbons: The carbons of the azepane ring would appear in the upfield region, typically from 25 to 60 ppm. The C4 carbon, substituted with the electron-withdrawing nitrile group, would be shifted further downfield compared to the other methylene carbons in the ring. libretexts.org

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C ≡N) | ~ 122 |

| Aromatic (ipso-C) | ~ 138 |

| Aromatic (C₆H₅) | ~ 127 - 129 |

| Benzylic (-C H₂-Ph) | ~ 60 |

| Azepane (-N-C H₂-) | ~ 54 |

| Azepane (-C HCN) | ~ 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations. scirp.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons around the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. rsc.org It provides definitive one-bond C-H connections, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. rsc.org This is particularly vital for identifying quaternary carbons (which have no attached protons) and for confirming the connection of the benzyl group to the nitrogen atom of the azepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It helps to determine the three-dimensional conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. umsida.ac.id

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the calculation of the exact elemental formula of the parent molecule. For this compound (C₁₄H₁₈N₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, to its calculated theoretical value.

Table 3: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Mass (m/z) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like this compound. metwarebio.com In this method, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. researchgate.net As the solvent evaporates, gas-phase ions are formed. ESI is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺, at an m/z value consistent with its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the nitrile group, the aromatic benzyl moiety, and the saturated azepane ring.

The key functional groups and their expected absorption ranges are:

Nitrile (C≡N) stretch: This functional group gives rise to a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. ucla.edu The presence of this peak is a strong indicator of the nitrile functionality within the molecule. utdallas.edu

Aromatic C-H stretch: The C-H stretching vibrations of the benzene (B151609) ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. vscht.czlibretexts.org

Aliphatic C-H stretch: The C-H bonds of the saturated azepane ring and the methylene group of the benzyl substituent will produce strong absorption bands in the 3000-2850 cm⁻¹ region. libretexts.orgspectroscopyonline.com

Aromatic C=C stretch: The in-ring carbon-carbon double bond stretches of the benzene ring result in one or more moderate to sharp bands in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

C-N stretch: The stretching vibration of the carbon-nitrogen single bond in the tertiary amine of the azepane ring is expected in the fingerprint region, typically between 1200 cm⁻¹ and 1029 cm⁻¹. specac.com

The analysis of the complete IR spectrum, including the complex fingerprint region (below 1500 cm⁻¹), allows for a comprehensive structural confirmation of this compound. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (C≡N) Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-N Stretch (Tertiary Amine) | 1200 - 1029 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemistry for separating, identifying, and purifying the components of a mixture. globalresearchonline.net Both thin-layer chromatography (TLC) and preparative column chromatography play crucial roles in the workflow of synthesizing and characterizing this compound.

Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, assess the purity of a compound, and determine appropriate solvent systems for column chromatography. libretexts.orgorgchemboulder.comuad.ac.id In the context of this compound, TLC is employed to quickly verify the presence of the product and identify any unreacted starting materials or byproducts.

The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). globalresearchonline.netorgchemboulder.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. globalresearchonline.net For this compound, a non-polar compound, a solvent system of intermediate polarity is generally effective. A common starting point for developing a suitable mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). libretexts.orgrsc.org The ratio of these solvents is adjusted to achieve optimal separation, ideally with the Rf value of the desired compound falling between 0.25 and 0.35. globalresearchonline.net Visualization of the spots on the TLC plate is typically achieved under UV light, as the benzyl group will fluoresce, or by using chemical staining agents like iodine vapor. libretexts.orgorgchemboulder.comrsc.org

Table 2: Typical Parameters for TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20 v/v or other ratios) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Rf Value | Dependent on the exact solvent system, typically aimed for 0.25-0.35 for purification |

For the isolation and purification of this compound on a larger scale than what is possible with TLC, preparative column chromatography is the method of choice. scirp.orgrssl.com This technique operates on the same principles as TLC but utilizes a glass column packed with a solid adsorbent, most commonly silica gel. researchgate.netbioline.org.br

The crude reaction mixture containing this compound is loaded onto the top of the column. The mobile phase, a solvent system optimized via TLC, is then passed through the column. scirp.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. researchgate.net Fractions are collected sequentially as the eluent exits the column. The composition of these fractions is monitored by TLC to identify those containing the pure product. researchgate.net For the purification of nitrile-containing compounds, gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture), is often employed to effectively separate the desired product from impurities. scirp.orgnih.gov The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Table 3: General Parameters for Preparative Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (70-230 mesh) scirp.org |

| Mobile Phase (Eluent) | Gradient elution with Hexane/Ethyl Acetate (e.g., starting from 6:1 and gradually increasing polarity) scirp.org |

| Sample Loading | Concentrated sample adsorbed onto a small amount of silica gel or dissolved in a minimal amount of eluent |

| Fraction Collection | Collected in test tubes or flasks |

| Purity Analysis | Thin-Layer Chromatography (TLC) of collected fractions |

Computational and Theoretical Studies on 1 Benzylazepane 4 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com This method is favored for its balance of accuracy and computational cost, making it suitable for predicting a wide range of molecular properties. phcogj.com

Prediction of Reactivity and Frontier Molecular Orbitals (HOMO/LUMO)The reactivity of a molecule is often governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).nih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a stronger electron-donating capability.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater propensity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small energy gap generally corresponds to high chemical reactivity and lower kinetic stability. nih.govphcogj.com For related azepine derivatives, DFT has been used to calculate these parameters to understand their reactivity profiles. researchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table represents standard quantum chemical descriptors derived from HOMO and LUMO energies, which would be calculated in a typical DFT study.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov It provides a detailed view of the dynamic behavior of a system, which is essential for understanding processes that occur over a timescale from femtoseconds to microseconds.

Quantum Chemical Methods for Mechanistic Insights

Beyond standard DFT, other quantum chemical methods provide deeper mechanistic insights. nih.gov These can include more advanced ab initio methods or composite methods that aim for higher accuracy in calculating energies and reaction barriers. nih.gov For complex reactions, these methods can help elucidate subtle electronic effects, the role of solvent, and the specific interactions that drive a chemical transformation. By applying these high-level calculations to proposed intermediates and transition states, a more refined and accurate picture of the reaction mechanism can be achieved. nih.gov

Molecular Modeling for Structure-Activity Relationship Studies (Excluding Biological Activity)

Computational and theoretical studies are instrumental in understanding the physicochemical properties and conformational landscape of heterocyclic compounds like 1-Benzylazepane-4-carbonitrile. While specific molecular modeling studies exclusively focused on this compound are not extensively available in public literature, a theoretical understanding can be constructed by examining its constituent parts: the azepane ring, the N-benzyl group, and the 4-carbonitrile substituent. Such analyses provide insights into the molecule's geometry, conformational preferences, and electronic properties, which are foundational to understanding its non-biological structure-activity relationships.

Molecular modeling techniques, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and geometry of molecules. nih.govacs.org For the core azepane ring, DFT calculations help in determining stable conformations and geometric parameters like bond lengths and angles. nih.govacs.org The seven-membered azepane ring is known for its conformational flexibility, commonly adopting twist-boat or chair-like conformations to minimize steric strain.

Conformational Analysis

The conformational preferences of the azepane ring are complex due to the number of rotatable bonds. The presence of substituents can stabilize certain conformations over others. For instance, studies on substituted azepanes have shown that even single substituents can create a strong preference for a specific conformation. chim.it In this compound, the interplay between the equatorial or axial positioning of the large benzyl (B1604629) group and the carbonitrile group would be a key determinant of the lowest energy conformer.

Computational predictions for the related structure, azepane-4-carbonitrile (B580898), suggest a twist-boat conformation is likely. The addition of the N-benzyl group would introduce further conformational considerations, including the orientation of the phenyl ring relative to the azepane ring.

Calculated Geometric and Physicochemical Properties

Below are tables of calculated data for the core azepane structure and predicted properties for azepane-4-carbonitrile, which serve as a baseline for understanding the title compound.

Table 1: Calculated Geometrical Parameters for the Azepane Ring

| Parameter | Calculated Value (DFT) | Experimental Value (XRD of related compounds) | Reference |

| C-N Bond Length | 1.459 Å | ~1.46 Å | acs.org |

| C-C Bond Length | 1.527 Å | ~1.53 Å | acs.org |

This interactive table provides a comparison of theoretically calculated and experimentally determined bond lengths for the core azepane heterocycle.

Table 2: Predicted Physicochemical Properties for Azepane-4-carbonitrile

| Property | Predicted Value | Reference |

| Boiling Point | 244.6 ± 33.0 °C | |

| pKa | 9.79 ± 0.40 | |

| Density | 0.97 ± 0.1 g/cm³ |

This interactive table summarizes key physicochemical properties predicted through computational methods for the azepane-4-carbonitrile scaffold.

The electron-withdrawing nature of the nitrile group is expected to lower the pKa of the azepane nitrogen compared to unsubstituted azepane, affecting its properties in different chemical environments.

Structure-Property Relationships

Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure with its properties. nih.gov In a non-biological context, this involves understanding how structural modifications affect physicochemical characteristics. For this compound, key structural features influencing its properties include:

The N-Benzyl Group: This large, aromatic substituent significantly impacts steric hindrance around the nitrogen atom and contributes to the molecule's lipophilicity.

The 4-Carbonitrile Group: This polar, electron-withdrawing group influences the molecule's polarity, electronic distribution, and hydrogen bonding capabilities.

Molecular modeling can be used to generate descriptors for Quantitative Structure-Property Relationship (QSPR) models. wikipedia.org These models mathematically relate structural features to properties like boiling point, solubility, or chromatographic retention time. For a series of related azepane derivatives, one could, for example, model how variations in the substituent on the benzyl ring or at other positions on the azepane ring alter these physicochemical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 1-Benzylazepane-4-carbonitrile?

- Methodological Answer :

- Reaction Design : Use a two-step process: (1) benzylation of azepane derivatives under basic conditions (e.g., triethylamine as a catalyst), followed by (2) cyanide introduction via nucleophilic substitution or cyanoalkylation.

- Solvent Selection : Dichloromethane or acetonitrile are preferred for their polarity and compatibility with amine intermediates .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and C NMR spectra with reference data (e.g., ChemIDplus or NIST Chemistry WebBook) to confirm benzyl and nitrile group positions .

- IR Spectroscopy : Verify nitrile absorption at ~2200 cm and aromatic C-H stretching near 3000 cm.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHN) with an error margin < 5 ppm .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., melting point or solubility)?

- Methodological Answer :

- Cross-Validation : Compare data from multiple authoritative sources (e.g., NIST, ChemIDplus) and replicate measurements under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility) .

- Controlled Variables : Document solvent purity, heating rates, and atmospheric conditions to minimize variability. Statistical tools (e.g., ANOVA) can identify outliers .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target receptors (e.g., GPCRs or kinases). Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond acceptor counts. Train models with public bioactivity datasets (ChEMBL) .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in enzymatic systems?

- Methodological Answer :

- Kinetic Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () and stoichiometry. Vary substrate concentrations to determine inhibition constants () .

- Enzyme Inhibition : Design dose-response experiments (0.1–100 µM) with positive controls (e.g., known inhibitors). Analyze data using nonlinear regression (GraphPad Prism) to calculate IC values .

Data Analysis and Interpretation

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply random-effects models to account for heterogeneity. Use funnel plots to detect publication bias .

- Experimental Replication : Repeat assays in-house under identical conditions (cell lines, assay buffers) to isolate methodological discrepancies .

Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput synthesis?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial design to screen variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors and response surface methodology (RSM) to maximize yield .

- Machine Learning : Train neural networks (Python/TensorFlow) on historical reaction data to predict optimal conditions for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.